molecular formula C19H17FN2S B2659515 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207057-71-3

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2659515
CAS No.: 1207057-71-3
M. Wt: 324.42
InChI Key: KKFOUPRWNYZOOD-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H17FN2S and its molecular weight is 324.42. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, a category which includes compounds similar to 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown promising results in animal models, such as the rat adjuvant-induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay, displaying greater potency than traditional drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).

Inhibition of p38 MAP Kinase and TNF-α Release

Another significant application of these compounds is in inhibiting p38 MAP kinase and TNF-α release. Imidazole derivatives, including those structurally related to this compound, have been effective in this regard. They have been synthesized and tested for their ability to inhibit these targets, showing potent inhibitor activity with IC50 values in the low nanomolar range (Koch et al., 2008).

Corrosion Inhibition

Imidazole derivatives are also studied for their corrosion inhibition properties. Compounds like 4,5-diphenyl-2-(p-tolyl)-imidazole have been investigated for their efficiency in preventing corrosion of materials such as J55 steel in CO2 saturated environments. Their effectiveness is attributed to adsorption properties and interaction with metal surfaces (Singh et al., 2017).

Antiproliferative Effects Against Breast Cancer

Some imidazole derivatives, including those structurally similar to this compound, have shown significant antiproliferative effects against breast cancer cell lines. This indicates their potential as a basis for developing more effective cancer therapeutics (Karthikeyan et al., 2017).

High-Temperature Proton-Conducting Electrolyte

Imidazole and its derivatives are also being explored in the field of high-temperature proton-conducting polymer electrolytes, particularly in systems like polybenzimidazole equilibrated with phosphoric acid. Their addition as additives has shown to influence the conductivity of these membranes significantly, beneficial for applications like fuel cells (Schechter & Savinell, 2002).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFOUPRWNYZOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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